
N-Benzyl-2-bromo-N-phenylpropionamide
Overview
Description
N-Benzyl-2-bromo-N-phenylpropionamide is an organic compound with the molecular formula C16H16BrNO and a molecular weight of 318.21 g/mol. It is characterized by the presence of a bromine atom and a benzyl group attached to a propionamide structure.
Synthetic Routes and Reaction Conditions:
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in the formation of N-Benzyl-N-phenylpropionamide.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Common Reagents and Conditions:
Major Products Formed:
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: N-Benzyl-N-phenylpropionamide.
Substitution Products: Various amides and esters.
Mechanism of Action
Target of Action
N-Benzyl-2-bromo-N-phenylpropionamide primarily targets the Ni-pybox catalyst . This catalyst plays a crucial role in facilitating asymmetric Negishi couplings .
Mode of Action
The compound interacts with the Ni-pybox catalyst to achieve the asymmetric cross-coupling of secondary alpha-bromo amides with organozinc reagents . This interaction results in changes in the configuration of the molecules involved, leading to the formation of new compounds.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Negishi coupling pathway . This pathway involves the cross-coupling of organozinc compounds with organic halides or triflates using a nickel or palladium catalyst. The downstream effects of this pathway include the formation of complex organic compounds through a highly selective and efficient process.
Result of Action
The molecular effect of this compound’s action is the facilitation of asymmetric Negishi couplings . This results in the formation of complex organic compounds with high enantiomeric excess . On a cellular level, the impact of these reactions would depend on the specific biological context in which they occur.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, temperature, and the specific characteristics of the Ni-pybox catalyst . Understanding these factors can help optimize the conditions for the compound’s use in asymmetric Negishi couplings .
Biochemical Analysis
Biochemical Properties
N-Benzyl-2-bromo-N-phenylpropionamide plays a significant role in biochemical reactions, particularly in the context of organic synthesis. It is used in nickel-pybox catalyzed asymmetric Negishi couplings, where it interacts with organozinc reagents. This interaction is crucial for the formation of carbon-carbon bonds in a highly enantioselective manner . The compound’s ability to tolerate a variety of functional groups makes it a versatile reagent in organic chemistry .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are not extensively documented. Its role in organic synthesis suggests that it may influence cell function indirectly through its involvement in the synthesis of bioactive molecules. These bioactive molecules can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. In the context of nickel-pybox catalyzed asymmetric Negishi couplings, it interacts with organozinc reagents to form carbon-carbon bonds. This process involves the activation of the carbon-bromine bond in this compound, facilitating the formation of the desired product .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important considerations for its use in biochemical applications. The compound is known to be stable under standard laboratory conditions, with a melting point of 75-80°C . Long-term effects on cellular function have not been extensively studied, but its stability suggests that it can be used reliably in various experimental setups .
Dosage Effects in Animal Models
There is limited information on the dosage effects of this compound in animal models. As with many chemical compounds, it is likely that the effects vary with different dosages. High doses may result in toxic or adverse effects, while lower doses may be more suitable for achieving the desired biochemical outcomes .
Metabolic Pathways
The metabolic pathways involving this compound are not well-documented. Its role in organic synthesis suggests that it may interact with various enzymes and cofactors involved in metabolic processes. These interactions could potentially affect metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not extensively studied. Its interactions with transporters or binding proteins could influence its localization and accumulation within specific cellular compartments .
Subcellular Localization
Its activity and function could be influenced by targeting signals or post-translational modifications that direct it to specific compartments or organelles within the cell .
Scientific Research Applications
N-Benzyl-2-bromo-N-phenylpropionamide has several applications in scientific research, including:
Biology: The compound can be used in biochemical studies to understand enzyme mechanisms and protein interactions.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
N-Benzyl-2-bromopropionamide
N-Phenyl-2-bromopropionamide
N-Benzyl-N-phenylpropionamide
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
N-benzyl-2-bromo-N-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO/c1-13(17)16(19)18(15-10-6-3-7-11-15)12-14-8-4-2-5-9-14/h2-11,13H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVPMVGLFGUEUOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(CC1=CC=CC=C1)C2=CC=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70728704 | |
| Record name | N-Benzyl-2-bromo-N-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70728704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93010-41-4 | |
| Record name | N-Benzyl-2-bromo-N-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70728704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Benzyl-2-bromo-N-phenylpropionamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


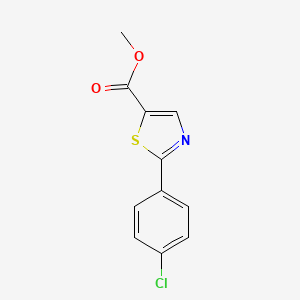

![Phosphoric acid,mono-1-naphthalenyl mono[4-(phenylazo)phenyl] ester (9CI)](/img/structure/B1507987.png)
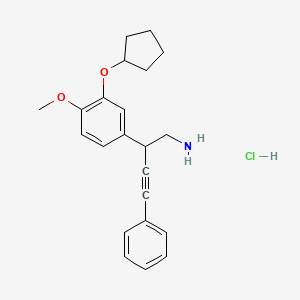


![5-bromo-1,3,8,12-tetrazatricyclo[7.5.0.02,7]tetradeca-2(7),3,5,8-tetraene](/img/structure/B1508011.png)


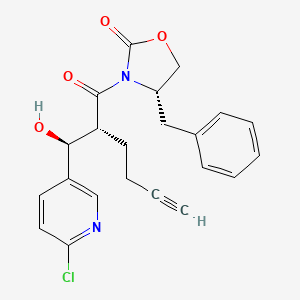
![Benzyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B1508024.png)
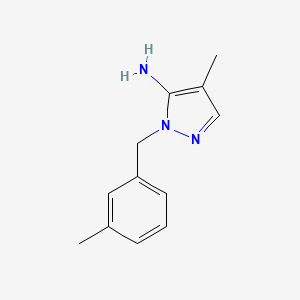
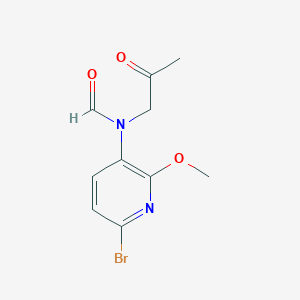
![2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine](/img/structure/B1508045.png)
